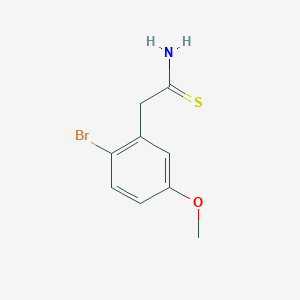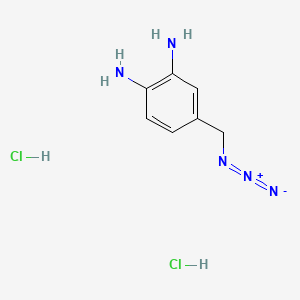
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an azidomethyl group attached to a benzene ring, which is further substituted with two amino groups. This compound is often used in various scientific research applications due to its versatile chemical properties.
准备方法
The synthesis of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Azidation: The methyl group is introduced and subsequently converted to an azidomethyl group using sodium azide under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, sodium azide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
作用机制
The mechanism of action of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride involves its interaction with molecular targets through its azido and amino groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.
相似化合物的比较
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride can be compared with other similar compounds, such as:
4-(Azidomethyl)benzene-1,3-diaminedihydrochloride: Similar structure but with different substitution pattern on the benzene ring.
4-(Azidomethyl)benzene-1,4-diaminedihydrochloride: Another isomer with different substitution pattern.
4-(Bromomethyl)benzene-1,2-diaminedihydrochloride: Contains a bromomethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azido group, which imparts distinct reactivity and applications.
属性
分子式 |
C7H11Cl2N5 |
|---|---|
分子量 |
236.10 g/mol |
IUPAC 名称 |
4-(azidomethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H9N5.2ClH/c8-6-2-1-5(3-7(6)9)4-11-12-10;;/h1-3H,4,8-9H2;2*1H |
InChI 键 |
RDOOBXDEJCWJCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)

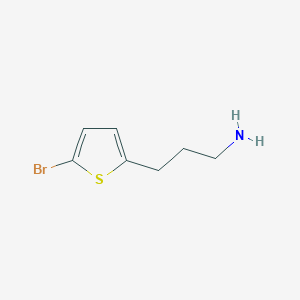
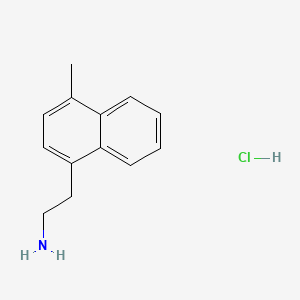

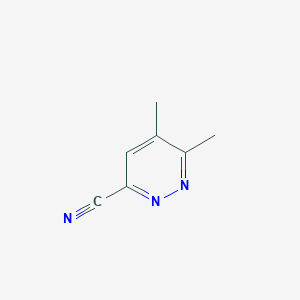
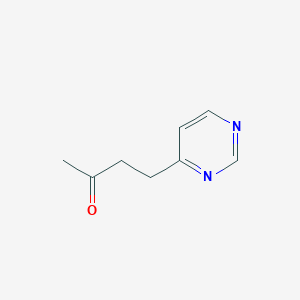
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
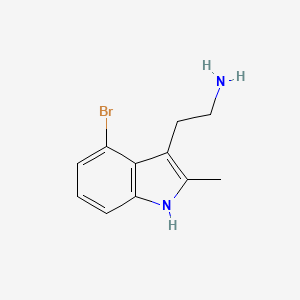
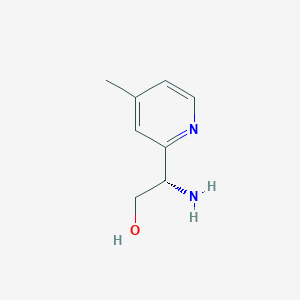
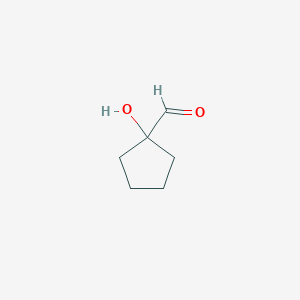
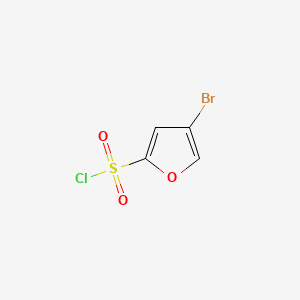
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)
